molecular formula C10H11NO6 B1331384 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid CAS No. 73357-18-3

2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid

Cat. No. B1331384
CAS RN: 73357-18-3
M. Wt: 241.2 g/mol
InChI Key: WJPMJFUEMVXUCV-UHFFFAOYSA-N
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Description

The compound "2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid" is a chemical of interest in various research contexts. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related hydroxamic acids from carboxylic acids is demonstrated using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement. This method achieves good yields without racemization under mild conditions and is compatible with various protecting groups. The process is environmentally friendly and cost-effective, as byproducts can be recycled .

Molecular Structure Analysis

Characterization of related compounds, such as bis(2-nitrophenyl) ethanediol and bis(4,5-dimethoxy-2-nitrophenyl) ethanediol, under various mass spectrometric conditions, has been conducted. Techniques like EI, LSIMS, ESI, and APCI were used to obtain molecular weights and structural information. Notably, negative ion APCI conditions were successful in characterizing these compounds, providing abundant M(-*) ions and characteristic fragment ions in their MS/MS spectra .

Chemical Reactions Analysis

A novel aggregation involving (4-nitrophenoxy)acetic acid has been synthesized, which could offer insights into the reactivity of similar nitrophenyl acetic acid derivatives. The compound was characterized by elemental analysis and single-crystal X-ray diffraction, revealing an octahedral coordination around the Mo atom in the complex molecule .

Physical and Chemical Properties Analysis

For the analysis of (2,4-dichlorophenoxy)acetic acid, a method involving gas-liquid chromatography (GLC) and GLC combined with mass spectrometry was presented. This method allows for the estimation of various esters, quantitation of related acids or phenols, and the potential to extract dioxin impurities. Although this study focuses on a different compound, the analytical techniques described could be applicable to the analysis of physical and chemical properties of "2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid" .

Scientific Research Applications

Photolabile Protecting Group in Organic Synthesis

2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid derivatives have been utilized as photolabile protecting groups. A study by Kantevari, Narasimhaji, and Mereyala (2005) developed a new photolabile protecting group, bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol, from 4,5-dimethoxy-2-nitrobenzyl alcohol. This compound showed stability against acidic and basic conditions and could be efficiently cleaved by irradiation, regenerating carbonyl compounds in high yields (Kantevari, S., Narasimhaji, C. V., & Mereyala, H., 2005).

Fungicidal Properties

Compounds related to 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid have been tested for their fungicidal properties. In a study by Zayed, Aboulezz, Salama, and El‐Hamouly (1965), derivatives such as (4,5‐Dimethoxy‐2‐nitrophenylthio)acetic acid were synthesized and evaluated for their efficacy against fungi like Aspergillus niger and Rhizoctonia solani, showing significant fungicidal activity (Zayed, S. M. A. D., Aboulezz, A. F., Salama, A. M., & El‐Hamouly, W. S., 1965).

Crystal Structure Analysis

The crystal structure of compounds containing 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid derivatives provides insights into their chemical properties. Danish, Tahir, Iftikhar, and Ahmad (2015) reported the crystal structure of a silver complex of 2-(2-nitrophenyl)acetic acid, revealing a distorted T-shaped coordination environment and interactions forming polymeric chains (Danish, M., Tahir, M., Iftikhar, S., & Ahmad, N., 2015).

Novel Compounds Synthesis

Research has focused on synthesizing novel compounds using 2-(4,5-Dimethoxy-2-nitrophenyl)

acetic acid derivatives. Patel et al. (2022) conducted a multicomponent synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones using acetic acid mediation. This study included single-crystal XRD analysis and DFT study, providing insights into the physicochemical properties and potential applications of these novel compounds (Patel, S. G., Vala, R. M., Patel, P. J., Upadhyay, D. B., Ramkumar, V., Gardas, R., & Patel, H., 2022).

Hydroxyl Protecting Group

2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid has been used for hydroxyl protection in organic synthesis. Daragics and Fügedi (2010) reported on the use of the (2-nitrophenyl)acetyl group as a novel hydroxyl protecting group. This group can be selectively removed without affecting other common protecting groups, indicating its potential utility in complex organic synthesis processes (Daragics, K., & Fügedi, P., 2010).

Safety And Hazards

“2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed or inhaled . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-16-8-3-6(4-10(12)13)7(11(14)15)5-9(8)17-2/h3,5H,4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPMJFUEMVXUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297115
Record name (4,5-Dimethoxy-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659096
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid

CAS RN

73357-18-3
Record name 73357-18-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114123
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4,5-Dimethoxy-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4,5-DIMETHOXY-2-NITRO-PHENYL)-ACETIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

First, 3,4-dimethoxyphenylacetic acid (49.05 g, 0.25 mol) is added in batches to concentrated nitric acid (500 ml), with cooling, at 30° C. and stirred for a further 15 minutes with cooling. The reaction mixture is poured onto ice water (1.5 liters), the precipitate obtained is suction filtered, washed with ice water until neutral and dried. Yield: 56.4 g. Mp: 209°-211° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Gilbert, K Funk, B Dekowski, R Lechler… - …, 2007 - Wiley Online Library
The vanilloid capsaicin, N‐(4‐hydroxy‐3‐methoxybenzyl)‐8‐methylnon‐6‐enamide, is the pungent ingredient of chili peppers and is used in pain research as an activating ligand of …
AG Russell, MJ Sadler, HJ Laidlaw… - Photochemical & …, 2012 - Springer
The synthesis of photolabile tyrosine derivatives protected on the phenolic oxygen by the α-carboxy-6-nitroveratryl (αCNV) protecting group is described. The compounds undergo rapid …
Number of citations: 22 link.springer.com
Y Zhang, J Chen, C He - Organic Letters, 2021 - ACS Publications
Herein, we developed a bifunctional reagent rac-2-Br-DMNPA 2 for the late-stage protection of peptide cysteine. Through the identification of its t-Bu ester 1 as a more competent form …
Number of citations: 4 pubs.acs.org
O Vasalatiy, S Cofiell, C Wilson
Number of citations: 0

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